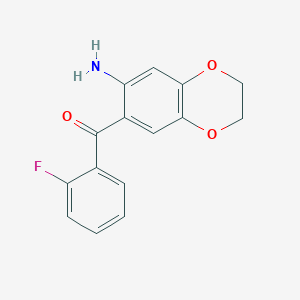![molecular formula C20H23N3O2 B4392733 (3-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4392733.png)
(3-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide
Descripción general
Descripción
(3-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide, also known as MBPF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBPF is a benzimidazole derivative that has been synthesized using a unique method that involves the reaction of 2-(2-methylphenoxy)ethylamine with 1H-benzimidazole-2-carboxylic acid, followed by formylation.
Aplicaciones Científicas De Investigación
(3-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide has shown potential therapeutic applications in various scientific research fields, including cancer research, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking angiogenesis. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, this compound has been shown to have antibacterial and antiviral properties by inhibiting the growth of pathogenic microorganisms.
Mecanismo De Acción
The mechanism of action of (3-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of various kinases, such as AKT and ERK, which are involved in cell survival and proliferation. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, the reduction of oxidative stress and inflammation, and the inhibition of bacterial and viral growth. These effects are believed to be mediated by the inhibition of specific enzymes and signaling pathways involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Additionally, this compound has been shown to have low toxicity and minimal side effects in animal studies. However, this compound has some limitations, including its high cost of synthesis and limited availability.
Direcciones Futuras
There are several future directions for (3-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide research, including the optimization of its synthesis method to reduce costs and increase yields, the exploration of its potential therapeutic applications in other scientific research fields, and the development of this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various scientific research fields. Its unique synthesis method, high purity, and minimal side effects make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects in humans.
Propiedades
IUPAC Name |
N-[3-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]propyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-16-7-2-5-10-19(16)25-14-13-23-18-9-4-3-8-17(18)22-20(23)11-6-12-21-15-24/h2-5,7-10,15H,6,11-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRBRPKBIKCEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCCNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


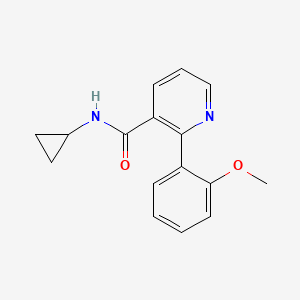
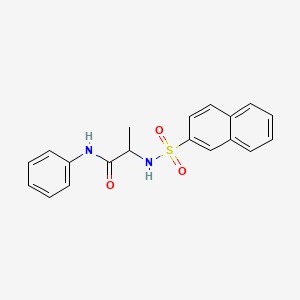
![2-{[4-(sec-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B4392671.png)
![2-(4-chlorophenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4392682.png)
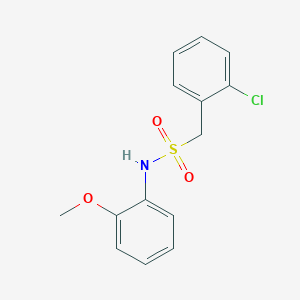
![1-{3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidine](/img/structure/B4392694.png)
![1-[3-(benzyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4392695.png)
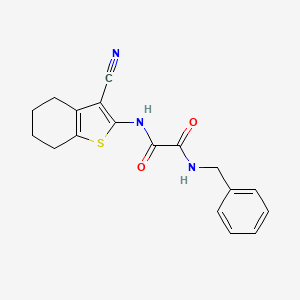

![4-{[(2-chloro-6-fluorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4392745.png)

![5-[(benzylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4392757.png)

